N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide
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Overview
Description
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dimethoxyphenyl group, and an ethylbutanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.
Introduction of the Ethylbutanamido Group: This step involves the coupling of the ethylbutanamido group to the thiadiazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, triggering a cascade of intracellular events.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other thiadiazole derivatives, such as:
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLBUTANAMIDO)BENZAMIDE: This compound has a similar structure but with a methyl group instead of an ethyl group.
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-PROPYLBUTANAMIDO)BENZAMIDE: This derivative has a propyl group, which may alter its chemical and biological properties.
The uniqueness of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H28N4O4S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H28N4O4S/c1-5-16(6-2)22(29)25-18-9-7-8-17(14-18)23(30)26-24-28-27-21(33-24)13-15-10-11-19(31-3)20(12-15)32-4/h7-12,14,16H,5-6,13H2,1-4H3,(H,25,29)(H,26,28,30) |
InChI Key |
JPQZJGYLGWRUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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